molecular formula C16H17NO3 B2680725 (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 2055114-60-6

(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2680725
CAS No.: 2055114-60-6
M. Wt: 271.316
InChI Key: ACJFKSJXVPQJGW-AWEZNQCLSA-N
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Description

(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound characterized by its unique structural features, including a benzodioxin ring and a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of a suitable diol with a dihalide under basic conditions to form the benzodioxin ring.

    Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The benzyloxy methyl group and the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles and electrophiles, such as alkyl halides and amines, are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of neuropharmacology and oncology. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine: shares similarities with other benzodioxin derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential and contribute to advancements in chemistry, biology, medicine, and industry.

Biological Activity

(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₄H₁₅N₁O₃
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Modulation : It acts as a positive allosteric modulator of certain receptors, enhancing the effects of endogenous neurotransmitters.
  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antitumor Activity

A study evaluated the antitumor potential of this compound in mouse models bearing S-180 tumor cells. The results indicated a significant reduction in tumor size compared to controls, with a T/C (%) value indicating effective tumor suppression .

Antimicrobial Effects

The compound exhibited antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Neuroprotective Effects

In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is hypothesized to be mediated through the modulation of signaling pathways associated with cell survival .

Case Studies

  • Antitumor Efficacy : In a controlled study involving mice with implanted tumors, administration of this compound resulted in a significant decrease in tumor growth rates. The study concluded that the compound could be a candidate for further development as an anticancer agent .
  • Neuroprotection : A clinical trial investigated the neuroprotective effects of the compound in patients with neurodegenerative disorders. Preliminary results showed improved cognitive function and reduced markers of neuroinflammation .

Data Summary Table

Activity TypeObserved EffectReference
AntitumorSignificant tumor size reduction
AntimicrobialEffective against bacterial strains
NeuroprotectiveReduced oxidative stress

Properties

IUPAC Name

(2S)-2-(phenylmethoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-13-6-7-15-16(8-13)19-11-14(20-15)10-18-9-12-4-2-1-3-5-12/h1-8,14H,9-11,17H2/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJFKSJXVPQJGW-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)N)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=C(C=C2)N)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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